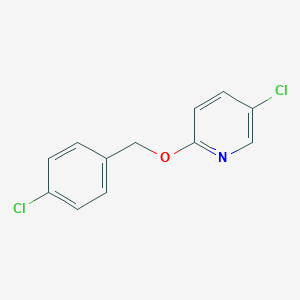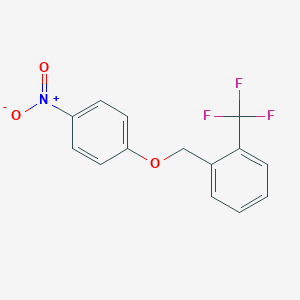![molecular formula C21H21N5S B275799 N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by scientists at Merck & Co., Inc. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, L-745,870 has been extensively studied for its scientific research applications.
作用机制
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The dopamine D4 receptor is involved in the regulation of dopamine neurotransmission and is thought to play a role in various physiological and pathological processes. By blocking the dopamine D4 receptor, N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can modulate dopamine signaling and affect various physiological and behavioral responses.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to modulate dopamine signaling and affect various physiological and behavioral responses. For example, studies have shown that N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can affect memory consolidation and retrieval, as well as drug-seeking behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in scientific research is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is that it is not a clinically approved drug and therefore may not accurately reflect the effects of clinically relevant dopamine D4 receptor antagonists.
未来方向
There are several future directions for research involving N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine may be a useful tool for investigating the potential therapeutic effects of dopamine D4 receptor antagonists in these disorders. Another area of interest is the potential role of the dopamine D4 receptor in addiction and drug-seeking behavior. N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine may be a useful tool for investigating the mechanisms underlying these behaviors and identifying potential targets for therapeutic intervention.
合成方法
The synthesis of N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine involves a multi-step process that begins with the reaction of 2-naphthaldehyde with potassium cyanide to form the nitrile. This is followed by a Grignard reaction with phenylmagnesium bromide to form the alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with sodium azide to form the tetrazole. The final step involves the reaction of the tetrazole with 3-mercapto-1-propanamine to form N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.
科学研究应用
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been used as a tool to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. For example, N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been used to study the effects of dopamine D4 receptor activation on memory consolidation and retrieval in animal models. It has also been used to investigate the role of the dopamine D4 receptor in addiction and drug-seeking behavior.
属性
分子式 |
C21H21N5S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
N-(naphthalen-1-ylmethyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C21H21N5S/c1-2-11-19(12-3-1)26-21(23-24-25-26)27-15-7-14-22-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-6,8-13,22H,7,14-16H2 |
InChI 键 |
FDBRZADRRHQNAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)

![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)
